molecular formula C10H14O4 B8397981 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate

5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate

Katalognummer: B8397981
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: DERMXPUOFQXMKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate is a chemical compound known for its unique structure and versatile applications. It is a derivative of gamma-butyrolactone, featuring a methacryloyloxy group and two methyl groups attached to the gamma position. This compound is of significant interest in various fields, including polymer chemistry, materials science, and pharmaceuticals, due to its reactivity and potential for forming complex molecular structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate typically involves the esterification of 4,4-dimethyl-gamma-butyrolactone with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form high-molecular-weight polymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

    Addition Reactions: It can participate in Michael addition reactions due to the presence of the methacryloyloxy group.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Addition Reactions: Nucleophiles such as amines or thiols can be used.

Major Products

    Polymerization: Polymers with varying degrees of cross-linking and molecular weights.

    Hydrolysis: Methacrylic acid and 4,4-dimethyl-gamma-butyrolactone.

    Addition Reactions: Adducts formed by the addition of nucleophiles to the methacryloyloxy group.

Wissenschaftliche Forschungsanwendungen

5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.

    Materials Science: Employed in the development of advanced materials such as hydrogels and nanocomposites.

    Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biosensors.

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate is primarily related to its reactivity and ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo radical polymerization, leading to the formation of polymers. Additionally, the compound can interact with nucleophiles, resulting in the formation of various adducts. These interactions are crucial for its applications in polymer chemistry and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gamma-Butyrolactone: A precursor to 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate, used in various chemical syntheses.

    Methacrylic Acid: Another precursor, commonly used in the production of polymers and resins.

    4,4-Dimethyl-gamma-butyrolactone: A structural analog with similar reactivity but lacking the methacryloyloxy group.

Uniqueness

This compound is unique due to the presence of both the methacryloyloxy group and the gamma-butyrolactone structure. This combination imparts distinct reactivity and versatility, making it valuable in various applications, particularly in the synthesis of advanced materials and specialty polymers.

Eigenschaften

Molekularformel

C10H14O4

Molekulargewicht

198.22 g/mol

IUPAC-Name

(5,5-dimethyl-2-oxooxolan-3-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O4/c1-6(2)8(11)13-7-5-10(3,4)14-9(7)12/h7H,1,5H2,2-4H3

InChI-Schlüssel

DERMXPUOFQXMKM-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC1CC(OC1=O)(C)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 100 mmole of the above-prepared 2-hydroxy4,4-dimethyl-γ-butyrolactone, 150 mmole of methacrylic chloride, 150 mmole of triethylamine, and 300 ml of toluene was stirred at 25° C. for 4 hours. Water was added to the reaction mixture, the organic layer was then concentrated, and the concentrate was subjected to column chromatography on a silica gel to yield 2-methacryloyloxy-4,4-dimethyl-γ-butyrolactone in a yield of 85%.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.